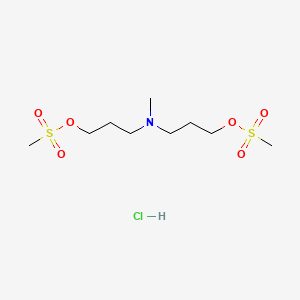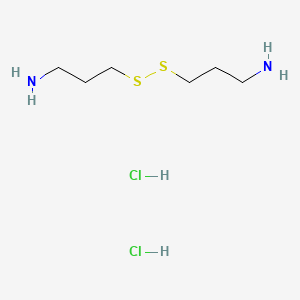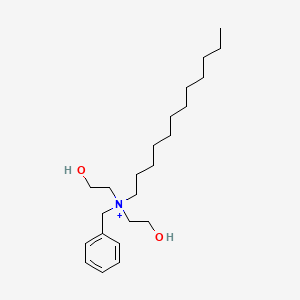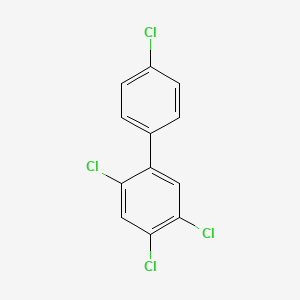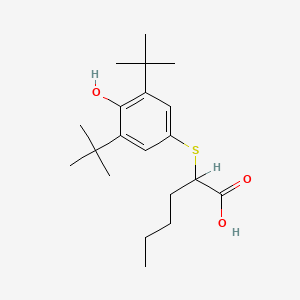![molecular formula C20H19N3O2 B1194069 [2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)
[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone is an oxadiazole and a ring assembly.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research conducted by Rai et al. (2010) on novel methanone derivatives, including those with 1,2,4-oxadiazol structures, showed significant antibacterial activity. Specifically, a compound with a structure similar to the queried chemical exhibited notable activity against various bacterial strains, indicating the potential of such compounds in antibacterial applications (Rai et al., 2010).
Supramolecular Architecture
A study by Sharma et al. (2019) focused on the crystal packing of 1,2,4-oxadiazole derivatives, examining the role of non-covalent interactions in their supramolecular architecture. This study underscores the importance of such chemical structures in forming complex molecular assemblies, which can have implications in various scientific applications (Sharma et al., 2019).
Crystal Structure and Isomorphism
The work of Swamy et al. (2013) revealed insights into the crystal structure and isomorphism of compounds structurally related to the queried chemical. Their findings contribute to a better understanding of the physical properties and potential applications of such compounds in materials science and crystallography (Swamy et al., 2013).
Antimicrobial and Antifungal Activities
Voskienė et al. (2012) synthesized derivatives containing 1,2,4-oxadiazole and evaluated their antimicrobial and antifungal activities. Their findings suggest the potential of such compounds in developing new antimicrobial and antifungal agents (Voskienė et al., 2012).
Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized oxadiazole derivatives to investigate their anticonvulsant activities. This highlights another potential application of such compounds in neurological or pharmaceutical research (Rajak et al., 2010).
Propiedades
Nombre del producto |
[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone |
|---|---|
Fórmula molecular |
C20H19N3O2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-10-15(11-9-14)18-21-19(25-22-18)16-6-2-3-7-17(16)20(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3 |
Clave InChI |
QFBFEMRXCXNYLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



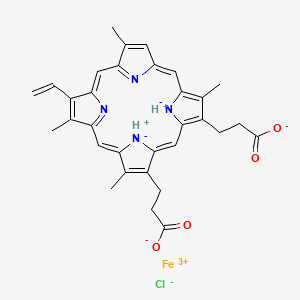

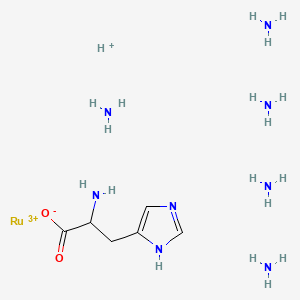

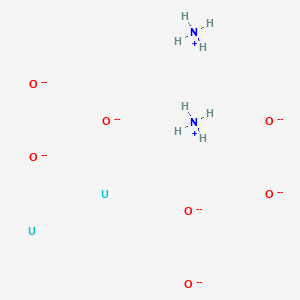
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)
